molecular formula C9H12O2 B2513097 1-Allylcyclopent-3-ene-1-carboxylic acid CAS No. 2018119-80-5

1-Allylcyclopent-3-ene-1-carboxylic acid

Cat. No.: B2513097
CAS No.: 2018119-80-5
M. Wt: 152.193
InChI Key: UECNTAYRDVQABL-UHFFFAOYSA-N
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Description

1-Allylcyclopent-3-ene-1-carboxylic acid is an organic compound with the molecular formula C9H12O2. It belongs to the class of cyclopentene carboxylic acids and is characterized by the presence of an allyl group attached to the cyclopentene ring. This compound has gained significant attention in various fields, including medical, environmental, and industrial research.

Scientific Research Applications

1-Allylcyclopent-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and effects on cell function and signal transduction.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Safety and Hazards

The compound is classified as dangerous, with hazard statements H315, H318, and H335 . This means it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Allylcyclopent-3-ene-1-carboxylic acid can be synthesized through the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature. This reaction is promoted by triethylamine and results in the formation of multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-Allylcyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The allyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted cyclopentene derivatives

Comparison with Similar Compounds

1-Allylcyclopent-3-ene-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclopent-3-ene-1-carboxylic acid: Lacks the allyl group, resulting in different chemical properties and reactivity.

    Cyclopent-3-ene-1-carboxamides: Similar structure but with an amide group instead of a carboxylic acid group.

    2-Oxabicyclo[2.2.1]heptane derivatives: Formed through similar synthetic routes but with different ring structures and functional groups.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-prop-2-enylcyclopent-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-5-9(8(10)11)6-3-4-7-9/h2-4H,1,5-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECNTAYRDVQABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CC=CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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